molecular formula C8H10ClNO2S B1320528 2-Chloro-4,6-dimethyl-3-(methylsulfonyl)pyridine CAS No. 886361-59-7

2-Chloro-4,6-dimethyl-3-(methylsulfonyl)pyridine

Cat. No.: B1320528
CAS No.: 886361-59-7
M. Wt: 219.69 g/mol
InChI Key: HIVSOHMOBXFRDF-UHFFFAOYSA-N
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Description

2-Chloro-4,6-dimethyl-3-(methylsulfonyl)pyridine ( 886361-59-7) is a high-value pyridine-based chemical intermediate with a molecular formula of C 8 H 10 ClNO 2 S and a molecular weight of 219.69 g/mol . This compound is characterized by its distinct pyridine ring substituted with chloro, methyl, and methylsulfonyl functional groups, making it a versatile scaffold for sophisticated synthetic applications. Pyridine-based ring systems are one of the most extensively used heterocycles in the field of drug design, contributing to the discovery of numerous broad-spectrum therapeutic agents . The presence of a pyridine motif in a molecule can significantly improve its biochemical potency, metabolic stability, and cellular permeability, while also helping to resolve protein-binding issues . As a multisubstituted pyridine derivative, this compound serves as a critical building block in medicinal chemistry for the synthesis of novel bioactive molecules targeting a range of ailments. Researchers utilize this reagent primarily as a sophisticated precursor in the development of potential pharmaceuticals. The reactive chlorine and methylsulfonyl groups offer orthogonal sites for nucleophilic substitution and further functionalization, enabling the construction of compound libraries for screening against various biological targets. It is supplied with a recommended purity of 95% and requires storage in a sealed container under dry, cold conditions (2-8°C) to maintain stability . Intended Use: For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

IUPAC Name

2-chloro-4,6-dimethyl-3-methylsulfonylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2S/c1-5-4-6(2)10-8(9)7(5)13(3,11)12/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVSOHMOBXFRDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701238265
Record name 2-Chloro-4,6-dimethyl-3-(methylsulfonyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701238265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886361-59-7
Record name 2-Chloro-4,6-dimethyl-3-(methylsulfonyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886361-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4,6-dimethyl-3-(methylsulfonyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701238265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination of Pyridine Derivatives

A common approach for introducing chlorine substituents in pyridines involves reactions with chlorinating agents. For example:

  • Phosphorus Oxychloride (POCl₃) :
    Source describes the chlorination of 3-methylpyridine 1-oxide using POCl₃ under controlled conditions (-50°C to +50°C) to yield 2-chloro-4-methylpyridine. This method could be adapted for a dimethylpyridine precursor, where selective chlorination at position 2 might occur.
    Key conditions :
    • Use of POCl₃ with a basic organic nitrogen mixture.
    • Low temperatures to minimize by-products.

Multi-Step Synthesis via Intermediate Formation

Source outlines a three-step synthesis for 2-chloro-4,6-dimethoxypyrimidine, which could inspire a similar approach for the target compound:

Step Process Reagents/Conditions
1 Salt formation Malononitrile, methanol, acetyl chloride at -10–20°C
2 Cyanamide reaction Alkali solution, cyanamide at -5–10°C
3 Condensation/Chlorination HCl gas, solvent (e.g., methanol)

Adaptation :
Replace methoxy groups with methyl groups in the starting materials and adjust oxidation steps for sulfonyl group incorporation.

Directed Functionalization via Metalation

Source employs nucleophilic aromatic substitution (SNAr) on nitro-substituted pyridines. A potential route involves:

  • Nitration : Introduce a nitro group at position 3 of 2-chloro-4,6-dimethylpyridine.
  • SNAr Reaction : Replace the nitro group with a methylsulfonyl group using a sodium methanesulfinate (NaSO₂CH₃) nucleophile.

Conditions :

  • Conduct reaction in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C).

Oxidative Methods for Sulfonyl Group Installation

Source uses iodine monochloride (ICl) for iodination. Analogously, chlorosulfonation could be explored:

  • Sulfonation : Treat 2-chloro-4,6-dimethylpyridine with chlorosulfonic acid (ClSO₃H) to form a sulfonyl chloride intermediate.
  • Methylation : React the intermediate with methyl Grignard reagent (CH₃MgBr) to yield the methylsulfonyl group.

Challenges and Considerations

  • Regioselectivity : Ensuring functional groups (Cl, CH₃, SO₂CH₃) are introduced at correct positions.
  • Stability : Methylsulfonyl groups may require inert atmospheres to prevent decomposition.
  • Purification : Chromatography or recrystallization (as in) would be critical for isolating the pure product.

Chemical Reactions Analysis

2-Chloro-4,6-dimethyl-3-(methylsulfonyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.

    Common Reagents and Conditions: Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various transition metal catalysts.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

2-Chloro-4,6-dimethyl-3-(methylsulfonyl)pyridine serves as a crucial intermediate in the synthesis of biologically active compounds. Its structural features allow it to participate in various chemical reactions that lead to the formation of pharmaceuticals with therapeutic properties.

Antimicrobial and Anticancer Properties

Research indicates that pyridinium salts, including this compound, exhibit biological activities such as antimicrobial and anticancer effects. These compounds have been studied for their potential as anti-cancer agents due to their ability to inhibit cancer cell proliferation and induce apoptosis in certain cancer types.

Synthesis of Pharmaceuticals

This compound is utilized in synthesizing several drug classes, including proton pump inhibitors like Dexlansoprazole, which are used to treat gastroesophageal reflux disease (GERD) and related conditions. The synthesis involves multiple steps, including chlorination and oxidation processes that enhance the compound's pharmacological properties .

Agricultural Chemistry Applications

In agricultural chemistry, this compound has potential applications as a pesticide or herbicide intermediate. Its derivatives are being explored for their effectiveness in pest control due to their biological activity against various plant pathogens.

Traditional Synthesis

Traditional methods involve the chlorination of pyridine derivatives followed by sulfonylation. The process typically requires harsh conditions and multiple purification steps.

Green Chemistry Approaches

Recent studies have focused on green chemistry methodologies to improve the efficiency and sustainability of the synthesis process. For example, one method involves using catalytic quantities of ruthenium chloride in the presence of oxygen for oxidation steps, which reduces waste generation compared to conventional methods .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and properties of this compound compared to related compounds:

Compound NameStructural FeaturesUnique Properties
This compoundChlorine, methyl groups, methylsulfonylExhibits antimicrobial and anticancer activities
4,6-Dimethylpyridin-3-olHydroxyl group instead of methylsulfonylDifferent solubility and reactivity
2-Chloro-4-methylpyridineLacks dimethyl substitutionPotentially different biological activity
4-MethylsulfonylpyridineSulfonamide group instead of methylsulfonylEnhanced antimicrobial properties

Synthesis Evaluation

A study evaluated the synthesis process of 2-chloromethyl-4-methanesulfonyl-3-methylpyridine as an intermediate for drug synthesis. The research highlighted modifications that improved atom economy and reduced environmental impact .

Another research project focused on the biological activity of derivatives derived from this compound, demonstrating its efficacy against specific cancer cell lines and its potential as a lead compound for further drug development.

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-dimethyl-3-(methylsulfonyl)pyridine involves its interaction with specific molecular targets and pathways. The chloro and methylsulfonyl groups play a crucial role in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. Additionally, the pyridine ring can participate in coordination with metal ions, influencing its biological activity .

Comparison with Similar Compounds

Substituent Effects at Position 2

Compound Name Substituent (Position 2) Key Properties/Activities
This compound Chloro (-Cl) Enhanced leaving group ability; potential antimicrobial/antitumor activity
2-Hydroxy-4,6-dimethylpyridine-3-carbonitrile Hydroxy (-OH) Lower reactivity in nucleophilic substitutions; anticancer/antiarrhythmic activity
2-Isopropoxy-4,6-dimethyl-3-(methylsulfonyl)pyridine Isopropoxy (-OCH(CH₃)₂) Increased steric bulk; reduced metabolic degradation
  • Chloro vs. Hydroxy : The chloro group improves electrophilicity and serves as a superior leaving group compared to hydroxy, making the target compound more reactive in cross-coupling reactions .
  • Chloro vs.

Variations at Position 3 (Sulfonyl Groups)

Compound Name Substituent (Position 3) Key Properties/Activities
This compound Methylsulfonyl (-SO₂CH₃) Strong electron-withdrawing effect; enhances metabolic stability
2-Chloro-3-[(5-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine Aryl sulfonyl (-SO₂C₆H₃FCH₃) Increased lipophilicity; potential CNS activity due to fluorine
  • Methylsulfonyl vs. Aryl Sulfonyl : The aryl sulfonyl group in the analog increases molecular weight and lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .

Methyl Substitutions at Positions 4 and 6

Methyl groups at positions 4 and 6 are conserved across many analogs. These substituents donate electron density to the pyridine ring, moderating the electron-withdrawing effects of the chloro and sulfonyl groups. For example:

    Biological Activity

    2-Chloro-4,6-dimethyl-3-(methylsulfonyl)pyridine is a pyridine derivative that has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications. This compound exhibits a range of biological activities, making it a subject of interest for further research and development.

    • Molecular Formula : C8H10ClN1O2S1
    • Molecular Weight : 221.69 g/mol
    • CAS Number : 886361-59-7

    The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. Its structure allows for potential inhibition of key metabolic pathways, which can lead to various pharmacological effects.

    Antimicrobial Activity

    Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that related pyridine derivatives showed activity against various bacterial strains, suggesting potential applications in treating infections .

    Anti-inflammatory Properties

    In vitro studies have shown that the compound may possess anti-inflammatory effects. For instance, its analogs have been tested for their ability to inhibit prostaglandin E2 (PGE2) production in human whole blood assays, indicating a potential role in managing inflammatory conditions .

    Herbicidal Activity

    The compound has also been evaluated for its herbicidal properties. It acts as a synthetic auxin herbicide, effectively controlling broadleaf weeds in grass crops. This activity is linked to its structural features that mimic natural plant hormones .

    Case Studies and Research Findings

    StudyFindings
    Demonstrated antimicrobial activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
    Showed significant inhibition of PGE2-induced TNFα reduction with an IC50 of 123 nM in ex vivo assays, outperforming standard NSAIDs like diclofenac.
    Evaluated as an effective herbicide in controlling weed populations in agricultural settings with minimal phytotoxicity to crops.

    Structure-Activity Relationship (SAR)

    The biological activity of this compound can be influenced by modifications to its structure. Variations in the methyl and chloro substituents have been explored to enhance potency and selectivity against specific biological targets.

    Q & A

    Q. Are there eco-friendly alternatives for large-scale synthesis?

    • Methodological Answer : Solvent-free mechanochemical synthesis or microwave-assisted reactions reduce waste. Biocatalytic approaches (e.g., sulfotransferases for sulfonylation) are under exploration. Lifecycle assessments (LCAs) compare environmental footprints of traditional vs. green methods .

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